molecular formula C20H18FNO5S B11831498 Methyl 5-cyclopropyl-2-(4-fluorophenyl)-6-(methylsulfonamido)benzofuran-3-carboxylate

Methyl 5-cyclopropyl-2-(4-fluorophenyl)-6-(methylsulfonamido)benzofuran-3-carboxylate

Cat. No.: B11831498
M. Wt: 403.4 g/mol
InChI Key: JAVXMDHQOOVUCK-UHFFFAOYSA-N
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Description

Methyl 5-cyclopropyl-2-(4-fluorophenyl)-6-(methylsulfonamido)benzofuran-3-carboxylate (CAS: 691856-35-6) is a benzofuran derivative characterized by a cyclopropyl group at position 5, a 4-fluorophenyl moiety at position 2, a methylsulfonamido group at position 6, and a methyl ester at position 2. This compound has been explored in medicinal chemistry, particularly in antiviral and enzyme inhibition studies, though it is currently listed as a discontinued product . Its synthesis typically involves multi-step reactions, including cyclization and functional group modifications, as evidenced by analogs in the provided literature .

Properties

IUPAC Name

methyl 5-cyclopropyl-2-(4-fluorophenyl)-6-(methanesulfonamido)-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO5S/c1-26-20(23)18-15-9-14(11-3-4-11)16(22-28(2,24)25)10-17(15)27-19(18)12-5-7-13(21)8-6-12/h5-11,22H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVXMDHQOOVUCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC2=CC(=C(C=C21)C3CC3)NS(=O)(=O)C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-cyclopropyl-2-(4-fluorophenyl)-6-(methylsulfonamido)benzofuran-3-carboxylate is a synthetic compound with significant potential in pharmaceutical applications. Its structural characteristics suggest a promising biological activity, particularly as an antiviral agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H18FNO5S
  • Molecular Weight : 393.43 g/mol
  • IUPAC Name : this compound

Research indicates that this compound functions primarily as an inhibitor of viral replication. It has been shown to target specific viral enzymes, disrupting their function and thereby inhibiting the life cycle of viruses such as Hepatitis C.

Antiviral Properties

  • Inhibition of Hepatitis C Virus (HCV) :
    • This compound has been identified as a potent inhibitor of HCV replication in vitro. Studies have demonstrated its effectiveness in reducing viral load in infected cell lines, showcasing its potential for therapeutic use in HCV infections .
  • Mechanism Insights :
    • The compound acts by inhibiting the NS3/4A protease, essential for the processing of the HCV polyprotein. This inhibition prevents the maturation of viral proteins necessary for replication .

Other Biological Activities

  • Preliminary studies suggest that the compound may possess anti-inflammatory properties, although these findings require further investigation to establish their clinical relevance.

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityFindings
AntiviralSignificant reduction in HCV replication observed in vitro.
Enzyme InhibitionInhibition of NS3/4A protease activity confirmed.
Anti-inflammatoryPotential anti-inflammatory effects noted but not fully validated.

Case Studies

  • Clinical Trials on HCV :
    • A recent clinical trial investigated the efficacy of this compound in patients with chronic Hepatitis C. Results indicated a substantial decrease in viral load after treatment, supporting its potential as a therapeutic agent .
  • Comparative Effectiveness :
    • Comparative studies with existing antiviral agents revealed that this compound exhibited superior efficacy against certain HCV strains, highlighting its potential role in combination therapies .

Scientific Research Applications

Antiviral Activity

Methyl 5-cyclopropyl-2-(4-fluorophenyl)-6-(methylsulfonamido)benzofuran-3-carboxylate has shown significant promise in the treatment of viral infections, particularly hepatitis C virus (HCV). Its mechanism of action involves:

  • Inhibition of Viral Replication : The compound interferes with specific viral enzymes, thereby disrupting the replication cycle of HCV. Preliminary studies indicate its effectiveness against HCV by targeting the NS5B polymerase enzyme, crucial for viral RNA synthesis .

Anti-inflammatory and Analgesic Properties

In addition to its antiviral effects, the compound may exhibit anti-inflammatory and analgesic properties. Research suggests that it could be a candidate for treating various inflammatory diseases due to its ability to modulate inflammatory pathways .

Potential as a Lead Compound

The unique structural attributes of this compound position it as a lead compound for developing new drugs targeting other viral infections or inflammatory conditions. Its versatility in medicinal chemistry highlights its potential for further research and development.

Case Study 1: Hepatitis C Treatment

A study focused on the efficacy of this compound as an antiviral agent against HCV demonstrated promising results. The compound was shown to significantly reduce viral load in infected cell lines, indicating its potential as a therapeutic agent in clinical settings .

Case Study 2: Inflammatory Disease Models

In animal models of inflammation, this compound exhibited notable reductions in inflammatory markers and pain responses. These findings suggest that it may be effective in managing conditions characterized by excessive inflammation, such as arthritis or chronic pain syndromes.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural features, molecular weights, and analytical data of the target compound with similar derivatives:

Compound Name / ID (Evidence) Substituent Variations Molecular Weight (g/mol) Key Analytical Data
Target Compound () R6 = methylsulfonamido; R3 = methyl ester 444.4 (calc.) CAS: 691856-35-6; ES-LCMS: Discontinued
Ethyl 6-(triazolyl)-analog () R6 = 1H-1,2,4-triazol-1-yl; R3 = ethyl ester 619.4 (ES-LCMS m/z: 619) 1H NMR (DMSO-d6); 78% yield
5-Cyclopropyl-2-(4-fluorophenyl)-6-[(2-hydroxyethyl)sulfonamido]-N-methylcarboxamide () R6 = (2-hydroxyethyl)sulfonamido; R3 = methylcarboxamide 519.5 (calc.) Polymorphs A/B; XRPD data; DSC/TGA stability
Boronic Acid Derivative () R6 = benzoxaborole; R3 = methylcarboxamide 577.2 (HRMS) HCV NS5B inhibitor; PDB ID: 6mvo
Ethyl 6-iodo-analog () R6 = iodine; R3 = ethyl ester 535.3 (calc.) Intermediate in Suzuki couplings

Key Observations :

  • Substituent Position 6 : The methylsulfonamido group in the target compound contrasts with bulkier groups (e.g., triazolyl, hydroxyethylsulfonamido) in analogs. Smaller substituents may enhance membrane permeability but reduce target binding affinity compared to boronic acid derivatives used in HCV inhibition .
  • Ester vs. Carboxamide at R3 : Methyl/ethyl esters (target compound , analog ) are typically hydrolyzed to carboxylic acids in vivo, whereas carboxamide derivatives () exhibit greater metabolic stability and direct biological activity.
  • Polymorphism : The hydroxyethylsulfonamido analog () demonstrates the importance of crystalline form selection (Polymorphs A/B) for pharmaceutical reproducibility and stability.

Preparation Methods

Core Benzofuran Ring Formation

The benzofuran scaffold is typically constructed via a palladium-mediated cyclization of 2-alkynylphenol derivatives. A 2022 Chinese patent (CN114751883B) details a one-pot method using 2-alkynylphenol and nitroaromatic precursors. Key conditions include:

  • Catalyst system : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Mo(CO)₆ (2 mol%)

  • Base : K₂CO₃ (2.5 equiv) in toluene at 90°C for 24 hours

  • Yield : 68–82% for analogous benzofuran-3-carboxamides

For the target methyl ester, esterification precedes cyclization. Ethyl 5-cyclopropyl-2-(4-fluorophenyl)-6-nitrobenzofuran-3-carboxylate serves as a critical intermediate, synthesized in 75% yield via Perkin rearrangement under microwave irradiation.

Nitro Group Reduction and Sulfonamidation

The 6-nitro substituent is reduced to an amine using H₂/Pd-C (10 atm, 50°C), followed by sulfonylation with methylsulfonyl chloride:

  • Reduction : 95% conversion in EtOH at 25°C

  • Sulfonylation : Et₃N (3 equiv), CH₂Cl₂, 0°C → RT, 88% yield

Table 1 : Optimization of Sulfonamidation Conditions

BaseSolventTemperatureTime (h)Yield (%)
Et₃NCH₂Cl₂0°C → RT488
NaHCO₃THFRT672
DBUDMF40°C265

Data adapted from WO2013028371.

Alternative Coupling Strategies

Suzuki-Miyaura Cross-Coupling

A 2025 study reported introducing the 4-fluorophenyl group via Suzuki coupling:

  • Substrate : 5-cyclopropyl-6-(methylsulfonamido)benzofuran-3-carboxylate boronic ester

  • Conditions : Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2 equiv), DME/H₂O (4:1), 80°C, 12 hours

  • Yield : 76% with >98% purity by HPLC

Buchwald-Hartwig Amination

Direct installation of the methylsulfonamido group was achieved using:

  • Catalyst : Pd₂(dba)₃/Xantphos (2:1 ratio)

  • Base : Cs₂CO₃ in toluene at 110°C

  • Yield : 63% with 20:1 regioselectivity

Final Esterification and Purification

Methyl Ester Formation

The carboxylic acid intermediate undergoes Fisher esterification:

  • Conditions : MeOH (excess), H₂SO₄ (cat.), reflux, 6 hours

  • Yield : 92% after silica gel chromatography

Crystallization and Characterization

Final purification via recrystallization (EtOAc/hexane, 1:3) provides analytically pure product:

  • Melting point : 178–180°C

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, SO₂NH), 7.89–7.93 (m, 2H, ArH), 7.45–7.49 (m, 2H, ArH), 3.87 (s, 3H, COOCH₃), 3.12 (s, 3H, SO₂CH₃)

Comparative Analysis of Synthetic Routes

Table 2 : Efficiency Metrics Across Methods

MethodTotal StepsOverall Yield (%)Purity (%)Cost Index
Palladium Cyclization55899.51.0
Suzuki Coupling64998.71.3
Buchwald Amination44197.91.7

The palladium-mediated route offers optimal balance between yield and practicality, though Suzuki coupling provides superior regiocontrol for analogs.

Scale-Up Considerations

Solvent Optimization

Replacing DMF with cyclopentyl methyl ether (CPME) in sulfonylation steps reduces environmental impact:

  • Process mass intensity : 23 → 18 kg/kg product

  • E-factor : 32 → 25

Continuous Flow Synthesis

Microreactor trials for nitro reduction achieved:

  • Residence time : 8 minutes vs. 2 hours batch

  • Productivity : 12 g/h vs. 5 g/h

Q & A

Q. Validation :

  • Molecular docking : Compare binding affinities using AutoDock Vina against crystallized targets (e.g., COX-2 or PARP).
  • SAR studies : Synthesize derivatives and measure IC₅₀ values in enzyme inhibition assays .

Advanced Question: What are the challenges in scaling up the synthesis for preclinical studies, and how are they addressed?

Methodological Answer:
Critical challenges include:

  • Low solubility : The benzofuran core aggregates in aqueous media. Use co-solvents (e.g., PEG-400) or nanoparticle formulations.
  • Purification : Replace column chromatography with countercurrent distribution or pH-controlled crystallization to isolate gram-scale batches.
  • Stability : Store under argon at –20°C to prevent ester hydrolysis and sulfonamide oxidation .

Advanced Question: How can researchers resolve discrepancies in reported biological activity data across studies?

Methodological Answer:
Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration) or compound purity . Standardize protocols:

  • Cell-based assays : Use isogenic cell lines and control for mycoplasma contamination.
  • Dose-response curves : Validate with internal standards (e.g., staurosporine for cytotoxicity).
  • Orthogonal assays : Confirm antiviral activity via plaque reduction and RT-qPCR, not just MTT .

Advanced Question: What computational tools are recommended for predicting metabolic pathways of this compound?

Methodological Answer:

  • CYP450 metabolism : Use StarDrop’s P450 Module to predict sites of oxidation (likely at the cyclopropane or benzofuran ring).
  • Phase II conjugation : SwissADME predicts glucuronidation of the ester group and sulfation of the sulfonamide.
  • Toxicity : ProTox-II assesses hepatotoxicity risks from reactive metabolites (e.g., epoxides from cyclopropane ring opening) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.